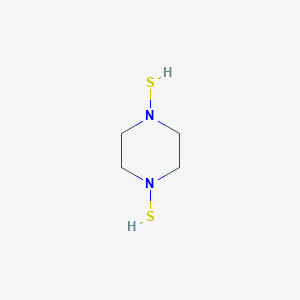
1,4-Bis(sulfanyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(sulfanyl)piperazine, commonly known as 'BSP', is a chemical compound that has been widely used in scientific research due to its unique properties. It is a symmetrical molecule with two sulfhydryl groups (-SH) attached to a piperazine ring. BSP has been used as a building block in the synthesis of various molecules and has been found to exhibit potential biological activities.
Mechanism Of Action
The mechanism of action of BSP is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). BSP has also been found to modulate the activity of various enzymes and proteins, which may contribute to its biological activity.
Biochemical And Physiological Effects
BSP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. BSP has also been found to improve mitochondrial function and enhance cellular energy production.
Advantages And Limitations For Lab Experiments
BSP has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. BSP is also relatively non-toxic and has been found to exhibit low cytotoxicity. However, BSP has some limitations, including its limited solubility in water and its potential to form disulfide bonds, which may affect its biological activity.
Future Directions
There are several future directions for research involving BSP. One potential area of research is the development of BSP-based drugs for the treatment of various diseases. BSP may also be used as a tool to study the mechanisms underlying oxidative stress and inflammation. Further studies are needed to fully understand the biological activity of BSP and its potential applications in medicine and biotechnology.
In conclusion, BSP is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. Further research is needed to fully understand the potential applications of BSP in medicine and biotechnology.
Synthesis Methods
The synthesis of BSP is relatively straightforward and can be achieved through various methods. One of the most common methods involves the reaction of piperazine with hydrogen sulfide gas in the presence of a catalyst. The reaction yields BSP as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
BSP has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potential anti-inflammatory, antioxidant, and antimicrobial activities. BSP has also been used in the development of new drugs and has been found to be effective in the treatment of certain diseases.
properties
CAS RN |
131538-50-6 |
|---|---|
Product Name |
1,4-Bis(sulfanyl)piperazine |
Molecular Formula |
C4H10N2S2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1,4-bis(sulfanyl)piperazine |
InChI |
InChI=1S/C4H10N2S2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
InChI Key |
DFEKSVXRTCCJFS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S)S |
Canonical SMILES |
C1CN(CCN1S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



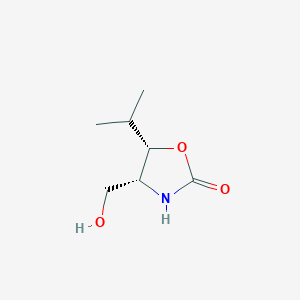
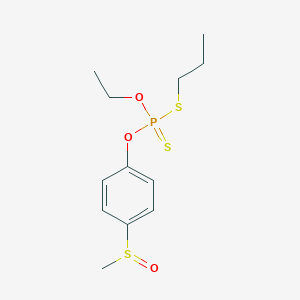
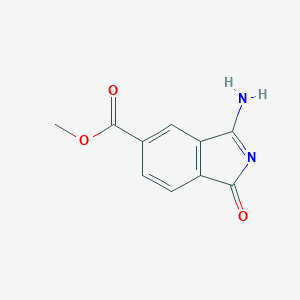
![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
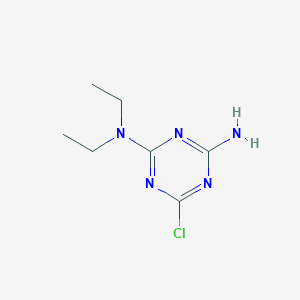
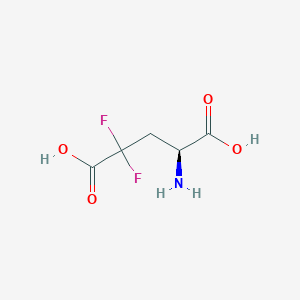
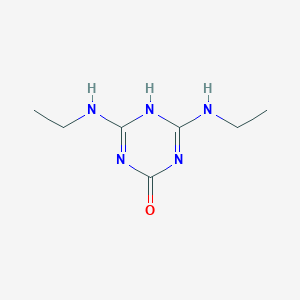
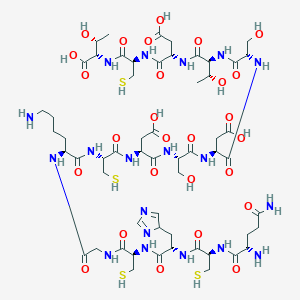
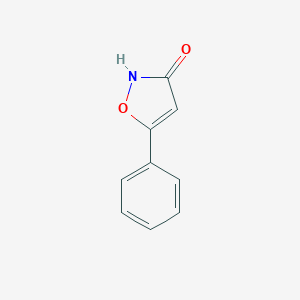
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
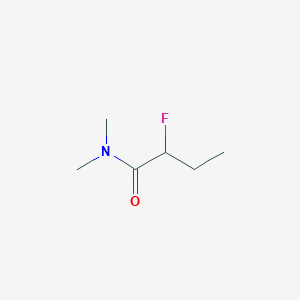
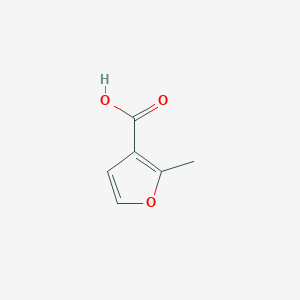
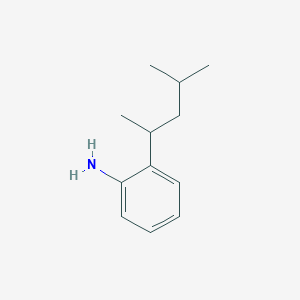
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)